BenchChemオンラインストアへようこそ!

GR 55562 dihydrochloride

GPCR pharmacology cAMP signaling receptor functional selectivity

Select GR 55562 dihydrochloride for its unique neutral antagonism at 5-HT1B receptors. Unlike inverse agonists (e.g., SB-224289), it doesn't alter basal activity, making it essential for establishing true baselines in constitutive systems. Its ~10x selectivity over 5-HT1D offers a balanced profile for receptor family studies.

Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.4 g/mol
Cat. No. B1672125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 55562 dihydrochloride
Synonyms3-(3-(dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
GR 55562
GR-55562
GR55562
Molecular FormulaC23H27Cl2N3O2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
InChIInChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
InChIKeyKBKWJHYQFQONBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR 55562 Dihydrochloride: Selective 5-HT1B (5-HT1Dβ) Silent Antagonist for Serotonergic Pharmacology


GR 55562 dihydrochloride (CAS 159533-25-2) is a selective, competitive, and silent antagonist at the serotonin 5-HT1B (historically designated 5-HT1Dβ) receptor. Developed by GlaxoSmithKline , this compound belongs to the benzamide chemical class and exhibits a well-defined binding profile with pKB values of 7.3 and 6.3 for human cloned 5-HT1B and 5-HT1D receptors, respectively . GR 55562 demonstrates approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and only weak affinity at a number of other 5-HT receptor subtypes, including 5-HT1A [1][2]. Functionally, the compound behaves as a neutral antagonist devoid of intrinsic agonist or inverse agonist activity, a property that distinguishes it from several other 5-HT1B/1D receptor ligands [3].

Why 5-HT1B Receptor Ligands Cannot Be Interchangeably Substituted for GR 55562 Dihydrochloride


Serotonin 5-HT1B/1D receptor ligands exhibit substantial pharmacological diversity in terms of intrinsic efficacy—ranging from full agonists to inverse agonists—that profoundly influences experimental outcomes. GR 55562 dihydrochloride is rigorously defined as a silent competitive antagonist, meaning it binds to the orthosteric site without activating downstream signaling cascades [1]. In contrast, several commonly used 5-HT1B/1D ligands, including GR 127935 and metergoline, display partial agonist activity at cloned human 5-HT1D receptors, confounding interpretation of functional assays [1][2]. Furthermore, the selectivity profiles among 5-HT1B, 5-HT1D, and other 5-HT receptor subtypes vary considerably across tool compounds, with some exhibiting inverse agonism or off-target interactions that introduce uncontrolled variables [3]. These fundamental differences in receptor pharmacology preclude generic substitution and necessitate compound-specific validation. The evidence compiled below quantifies precisely how GR 55562 dihydrochloride differentiates from its closest analogs across multiple validated experimental dimensions.

GR 55562 Dihydrochloride: Quantifiable Differentiation Evidence Against 5-HT1B/1D Antagonist Comparators


Silent Antagonist Profile: GR 55562 vs. GR 127935 in Cloned Human 5-HT1D Receptor Functional Assays

GR 55562 functions as a pure silent antagonist at cloned human 5-HT1Dα and 5-HT1Dβ receptors, lacking any detectable intrinsic agonist activity. In direct head-to-head comparison, GR 127935 (10 μM) and metergoline (10 μM) each produced concentration-dependent inhibition of forskolin-stimulated cAMP accumulation with mean pIC50 values of 7.9–8.3, demonstrating partial agonist activity [1]. In stark contrast, GR 55562 (10 μM) produced no agonist response whatsoever and instead caused a rightward parallel displacement of the concentration-response curves of both GR 127935 and metergoline, confirming its behavior as a competitive antagonist devoid of intrinsic efficacy [1]. This functional distinction has direct implications for experimental interpretation: GR 127935 induces mixed agonist-antagonist effects both in vitro and in vivo (e.g., a 65% increase in cortical extracellular 5-HT at 5 mg/kg in guinea pig, versus fluoxetine's 218% increase) [2], whereas GR 55562 produces clean antagonist responses without confounding partial agonism.

GPCR pharmacology cAMP signaling receptor functional selectivity

Receptor Subtype Selectivity: 5-HT1B vs. 5-HT1D Discrimination of GR 55562 vs. SB-224289

GR 55562 exhibits approximately 10-fold selectivity for the 5-HT1B receptor (pKi ≈ 7.4–7.85) over the 5-HT1D receptor (pKi ≈ 6.2–6.3) [1][2]. In contrast, SB-224289 demonstrates significantly higher 5-HT1B selectivity but with a critical functional distinction: SB-224289 acts as an inverse agonist at h5-HT1B receptors (displaying negative intrinsic activity), not a silent antagonist [3]. Moreover, SB-224289 at 1 μM is unable to interact with the native h5-HT1D heteroreceptor regulating glutamate release in human neocortical synaptosomes [4]. GR 55562, while less subtype-selective than SB-224289 for 5-HT1B over 5-HT1D, provides a different pharmacological profile (silent antagonism vs. inverse agonism) that is more appropriate for experiments requiring neutral receptor blockade without modulating basal receptor tone. The pKi values from authoritative databases indicate: GR 55562 at human 5-HT1B receptor: pKi = 7.85 (Ki = 14 nM) vs. 5-HT1D receptor: pKi = 6.2–6.3 [1].

receptor selectivity native tissue pharmacology presynaptic autoreceptor

Functional Antagonism in Human Cardiovascular Tissues: pA2 Quantification of GR 55562 Against Sumatriptan-Induced Coronary Artery Contraction

In human isolated coronary artery preparations, GR 55562 competitively antagonizes sumatriptan-induced contraction with a pA2 value of 7.40 ± 0.16 [1]. This pA2 value aligns precisely with GR 55562's reported binding affinity at the human 5-HT1B receptor (pKi ≈ 7.4–7.85), confirming that the receptor subtype mediating sumatriptan-induced coronary vasoconstriction is primarily 5-HT1B rather than 5-HT1D [1]. Sumatriptan produced contractions with a pEC50 of 6.1 ± 0.2 and a maximal effect of 21 ± 4% of the contraction induced by 100 mM K⁺. The competitive nature of the antagonism by GR 55562 was confirmed by Schild analysis, establishing this compound as a validated tool for dissecting 5-HT1B-mediated vascular responses in human tissues [1]. This contrasts with GR 55562's weaker antagonist potency against 5-carboxamidotryptamine (pEC10/K⁺ analysis), suggesting that 5-CT may engage an additional, as-yet-uncharacterized receptor in human coronary arteries [1].

vascular pharmacology migraine research human isolated tissue

Tissue-Specific Pharmacological Validation: GR 55562 Inhibition of 5-HT1B-Mediated Responses in Cerebral vs. Pulmonary Arteries

GR 55562 demonstrates differential antagonist potency across vascular beds, reflecting tissue-specific receptor pharmacology. In organ-cultured rat cerebral arteries, GR 55562 inhibited the 5-CT-induced contractile response with a pEC50 of 6.0 ± 0.3 [1]. In human pulmonary resistance arteries, GR 55562 inhibited 5-HT-evoked contraction with a pEC10 of 7.26 [2]. These tissue-specific functional data enable researchers to calibrate antagonist concentrations appropriately for different vascular preparations. Notably, the cerebral artery data derive from an organ culture model that mimics phenotypic receptor up-regulation observed during cerebrovascular diseases such as migraine, where 5-HT1B/1D receptor sensitivity increases markedly (pEC50 shift from 5.6 ± 0.2 in fresh arteries to 6.8 ± 0.4 after 48-hour culture) [1]. GR 55562's consistent antagonist activity across this dynamic range validates its utility in both baseline and pathologically sensitized states.

cerebrovascular pharmacology pulmonary circulation receptor tissue distribution

In Vivo Behavioral Pharmacology: GR 55562 Dose-Dependent Attenuation of Cocaine-Induced Locomotor Hyperactivity via Nucleus Accumbens Shell

Microinjection of GR 55562 (0.1–10 μg/side) into the nucleus accumbens shell, but not the core, produces a dose-dependent attenuation of cocaine-induced (10 mg/kg, systemic) locomotor hyperactivity in male Wistar rats [1]. Importantly, GR 55562 administered alone to either accumbal subregion (shell or core) did not alter basal locomotor activity, confirming the absence of intrinsic behavioral effects independent of 5-HT1B receptor blockade [1]. This anatomical and functional specificity contrasts with the 5-HT1B receptor agonist CP 93129, which when microinjected into the accumbens shell enhanced the locomotor response to cocaine—an enhancement that was subsequently attenuated by GR 55562 (1 μg/side) [1]. The dose-response relationship and subregion specificity provide a validated in vivo framework for studying 5-HT1B receptor modulation of psychostimulant-induced behaviors. Notably, the selective h5-HT1B receptor ligand SB-224289 has been shown to enhance learning consolidation when given alone [2], whereas GR 55562 is behaviorally inert in the absence of agonist challenge, reinforcing its classification as a silent antagonist.

neuropsychopharmacology substance use disorder mesolimbic dopamine system

Physical-Chemical Identity and Batch Consistency: GR 55562 Dihydrochloride Salt Form and Solubility Profile

GR 55562 dihydrochloride (CAS 159533-25-2; molecular weight 448.39) exhibits high aqueous solubility—soluble to 100 mM in water [1]. This solubility profile enables preparation of concentrated stock solutions without organic co-solvents, facilitating intracranial microinjection and in vitro perfusion experiments. Alternative salt forms exist: the hydrochloride salt (CAS 172854-55-6) and dihydrobromide salt are also commercially available . Researchers must verify the specific salt form used, as the dihydrochloride provides 100 mM aqueous solubility, whereas the dihydrobromide form achieves approximately 12 mg/mL (~27 mM) solubility in water . This difference in achievable stock concentration may impact experimental design, particularly for dose-response studies requiring high local concentrations. Commercial availability includes products with verified purity: ≥98% (HPLC) from Tocris and >97% (HPLC) from Sigma-Aldrich , with the compound sold under license from GlaxoSmithKline .

compound formulation solubility optimization quality control

Optimal Experimental and Procurement Applications for GR 55562 Dihydrochloride Based on Validated Differentiation Evidence


GPCR Functional Assays Requiring Neutral 5-HT1B Receptor Blockade Without Partial Agonism or Inverse Agonism

GR 55562 dihydrochloride is the preferred compound for cAMP accumulation assays, GTPγS binding studies, and other functional GPCR assays where neutral orthosteric antagonism is required. Unlike GR 127935 and metergoline—which display partial agonist activity at cloned human 5-HT1D receptors with pIC50 values of 7.9–8.3 [1]—GR 55562 produces no intrinsic agonist response and competitively displaces agonist concentration-response curves without confounding baseline modulation. This property is essential for accurately determining antagonist potency (pA2 or pKB) and for validating receptor subtype involvement without ambiguous efficacy signals. Additionally, unlike SB-224289, GR 55562 does not exhibit inverse agonism [2], making it the appropriate choice when experimental interpretation requires pure competitive antagonism.

Vascular Pharmacology Studies Discriminating 5-HT1B-Mediated from 5-HT1D-Mediated Contractile Responses

In human isolated coronary artery preparations, GR 55562 has been rigorously validated as a competitive antagonist with a pA2 of 7.40 ± 0.16 against sumatriptan-induced contraction [3]. This parameter enables researchers to design experiments with precise antagonist concentration ranges to achieve defined receptor occupancy. The compound's ~10-fold selectivity for 5-HT1B (pKi = 7.85, Ki = 14 nM) over 5-HT1D (pKi = 6.2–6.3) [4][5] provides a window for discriminating receptor subtype contributions in native tissue preparations, particularly when used alongside selective 5-HT1D antagonists such as BRL-15572. GR 55562 has been effectively deployed in human coronary, pulmonary, and cerebral artery studies, offering cross-tissue consistency in pharmacological validation.

In Vivo Neuropharmacology of the Mesolimbic Dopamine System and Psychostimulant Behavioral Responses

For studies examining 5-HT1B receptor modulation of dopamine-mediated behaviors, GR 55562 dihydrochloride provides validated in vivo activity at doses of 0.1–10 μg/side via intracranial microinjection. The compound produces dose-dependent attenuation of cocaine-induced locomotor hyperactivity specifically when administered into the nucleus accumbens shell, with no effect in the accumbens core and no alteration of basal activity in either region [6]. This anatomical and functional specificity is well-documented, and the compound's high aqueous solubility (100 mM in water) facilitates preparation of concentrated microinjection solutions. Researchers should note that GR 55562's behavioral inactivity when given alone contrasts with SB-224289, which enhances learning consolidation upon solo administration [7], underscoring GR 55562's utility in studies requiring neutral receptor blockade without intrinsic behavioral modulation.

Cerebrovascular and Migraine Research Requiring 5-HT1B Antagonist Validation in Phenotypically Dynamic Models

GR 55562 has been successfully applied in organ culture models of cerebral arteries, where phenotypic receptor up-regulation mimics pathophysiological changes observed in migraine and cerebrovascular disease. In this system, GR 55562 inhibits 5-CT-induced contraction with a pEC50 of 6.0 ± 0.3 in cultured vessels, demonstrating consistent antagonist activity despite the marked increase in agonist sensitivity (pEC50 shift from 5.6 ± 0.2 in fresh arteries to 6.8 ± 0.4 after culture) [8]. This validation in a dynamic receptor expression context positions GR 55562 as a robust tool for migraine research, particularly for studies investigating triptan pharmacology and 5-HT1B/1D receptor contributions to cranial vasoconstriction. The compound's commercial availability under license from GlaxoSmithKline ensures consistent batch quality for longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR 55562 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.